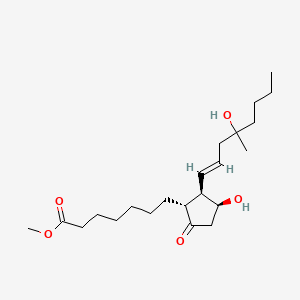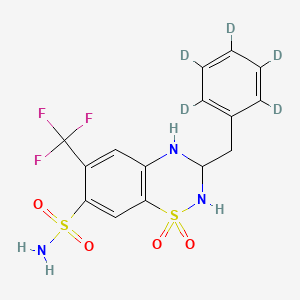
N-(2-Hydroxyethyl) Pseudoephedrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxyethyl) Pseudoephedrine is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . It is a derivative of pseudoephedrine, a well-known sympathomimetic amine used primarily as a decongestant. This compound is characterized by the presence of a hydroxyethyl group attached to the nitrogen atom of the pseudoephedrine structure, which imparts unique chemical and pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-(2-Hydroxyethyl) Pseudoephedrine can be synthesized through various chemical routes. One common method involves the reaction of pseudoephedrine with ethylene oxide under controlled conditions to introduce the hydroxyethyl group . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where pseudoephedrine is reacted with ethylene oxide in the presence of a suitable catalyst. The reaction mixture is then purified through distillation and recrystallization to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Hydroxyethyl) Pseudoephedrine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
N-(2-Hydroxyethyl) Pseudoephedrine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of respiratory conditions and as a decongestant.
Mécanisme D'action
The mechanism of action of N-(2-Hydroxyethyl) Pseudoephedrine involves its interaction with adrenergic receptors in the body. It primarily acts as a sympathomimetic agent, stimulating alpha and beta adrenergic receptors. This leads to vasoconstriction, which reduces nasal congestion by shrinking swollen nasal mucous membranes. Additionally, it can cause bronchial relaxation, increased heart rate, and contractility .
Comparaison Avec Des Composés Similaires
Pseudoephedrine: A closely related compound with similar decongestant properties but lacks the hydroxyethyl group.
Ephedrine: Another sympathomimetic amine with a similar structure but different pharmacological effects.
Phenylephrine: A decongestant with a different chemical structure but similar therapeutic uses.
Uniqueness: N-(2-Hydroxyethyl) Pseudoephedrine is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and pharmacological properties. This modification can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
(1S,2S)-2-[2-hydroxyethyl(methyl)amino]-1-phenylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-10(13(2)8-9-14)12(15)11-6-4-3-5-7-11/h3-7,10,12,14-15H,8-9H2,1-2H3/t10-,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUDAROQGILUTD-CMPLNLGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857721 |
Source


|
| Record name | (1S,2S)-2-[(2-Hydroxyethyl)(methyl)amino]-1-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54275-43-3 |
Source


|
| Record name | (1S,2S)-2-[(2-Hydroxyethyl)(methyl)amino]-1-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













